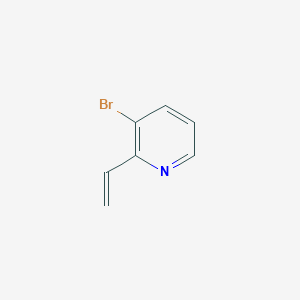
3-溴-2-乙烯基吡啶
描述
3-Bromo-2-vinylpyridine is a chemical compound with the molecular formula C7H6BrN and a molecular weight of 184.04 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-vinylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-2-vinylpyridine are not detailed in the search results, it’s worth noting that similar compounds like polyvinylpyridine have been used in various chemical reactions . These include reactions with oxidizing agents for the oxidation of chemicals, ion exchange reactions, and ion pairing reactions in aqueous environments .Physical And Chemical Properties Analysis
3-Bromo-2-vinylpyridine is a pale-yellow to yellow-brown liquid . It should be stored at room temperature .科学研究应用
Specific Scientific Field
This application falls under the field of Electrochemistry .
Summary of the Application
Polyvinylpyridine (PVPy), a polymer that can be prepared via radical polymerization of vinylpyridine, has been extensively applied in electrode organization for electrochemical applications . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .
Methods of Application
PVPy is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile in which different haloalkanes can be used for the quaternization of pyridine units .
Results or Outcomes
The enhanced electrical conductivity of PVPy has led to its extensive use in electrode organization for electrochemical applications .
Drug Delivery
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
Poly (2-vinylpyridine) magnetite nanoparticles have been used for targeted drug delivery . This system was developed to overcome the limitations of anti-cancer drugs, such as their poor selectivity and high toxicity .
Methods of Application
Drug delivery systems were synthesized based on magnetite nanoparticles with grafted poly (2-vinylpyridine) from their pre-modified surface with 3- (trimethoxysilyl)propyl methacrylate .
Results or Outcomes
The use of these nanoparticles for drug delivery allows for local administration of chemotherapy agents to cancer tissues with high accuracy .
Sensor Applications
Specific Scientific Field
This application falls under the field of Sensor Technology .
Summary of the Application
Polyvinylpyridine (PVPy) has been used in the structure of electrodes and/or for the modification of electrochemical electrodes in systems such as sensors for monitoring and determining humidity and various chemicals .
Methods of Application
PVPy is synthesized via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile . Different haloalkanes can be used for the quaternization of pyridine units .
Results or Outcomes
The use of PVPy in sensor technology has allowed for the monitoring and determination of humidity and various chemicals .
Chemical Reagent
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
PVPy can also be used as a chemical reagent . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP) .
Methods of Application
PVPy synthesis can be achieved by ionic mechanisms using stereospecific polymerization , by electrochemical polymerization of 4VP on the surface of graphite , and via electrochemical copolymerization of aniline monomers and 4VP .
Results or Outcomes
PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . The benefits of these polymer-supporting reagents can be ascribed to their ease of work-up, recovery, and separation from reaction media via simple and facile filtration procedures .
Ion Exchange and Ion Pairing Reactions
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .
Methods of Application
Quaternization leads to a deficiency in the electron density in the pyridine ring; thus, N atoms are more attracted toward nucleophile compounds .
Results or Outcomes
The use of PVPy in ion exchange and ion pairing reactions has allowed for the removal of anionic compounds such as chromate or arsenates from the aqueous medium .
Palladium Catalyzed Suzuki Cross-Coupling Reactions
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The efficient synthesis of a series of novel pyridine derivatives has been achieved by the application of palladium catalyzed Suzuki cross-coupling reactions .
Methods of Application
The Suzuki cross-coupling reactions were carried out with 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Results or Outcomes
The use of these reactions has allowed for the efficient synthesis of a series of novel pyridine derivatives .
安全和危害
The safety data sheet for 2-bromo-3-vinylpyridine, a similar compound, suggests that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
未来方向
While specific future directions for 3-Bromo-2-vinylpyridine are not mentioned in the search results, similar compounds like 2-amino-3-hydroxypyridine have been used as additives in the precursor solution to improve the performance of perovskite solar cells . This suggests potential future applications of 3-Bromo-2-vinylpyridine in the field of renewable energy.
属性
IUPAC Name |
3-bromo-2-ethenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFMUXZWGZPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717773 | |
| Record name | 3-Bromo-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-vinylpyridine | |
CAS RN |
799246-56-3 | |
| Record name | 3-Bromo-2-ethenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
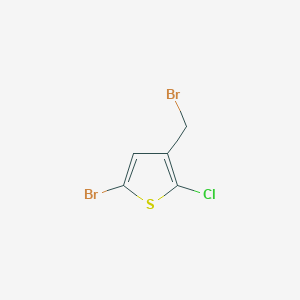
![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
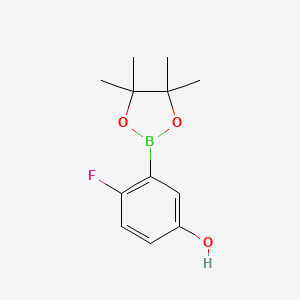
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
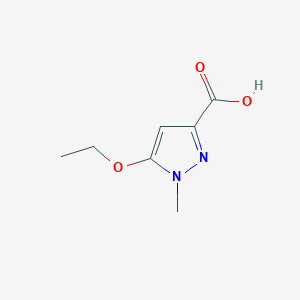
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)
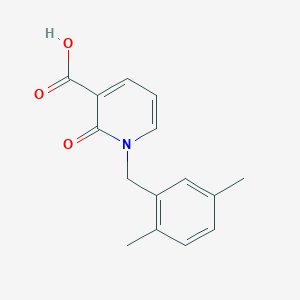
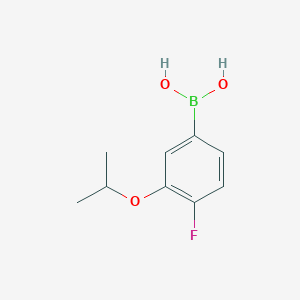
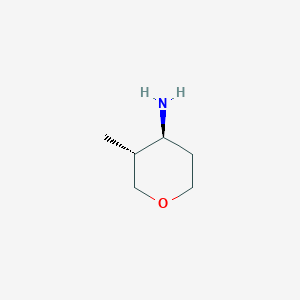
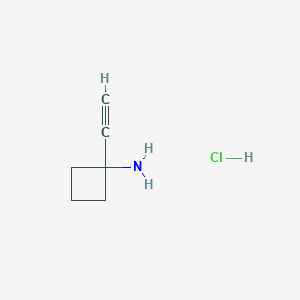
![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)